![molecular formula C15H14N2O6 B2357338 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one CAS No. 799266-21-0](/img/structure/B2357338.png)
8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one
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Overview
Description
8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one is a chemical compound with potential applications in scientific research. It is a synthetic derivative of coumarin, a natural compound found in many plants.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, requires effective treatments. In vitro studies have demonstrated that C4 exhibits leishmanicidal activity against Leishmania parasites, particularly in the amastigote form. It performs comparably to established antiparasitic drugs like amphotericin B (AMP B) . The selectivity index of C4 is significantly higher than other synthetic coumarins (C1 and C2), making it a potential candidate for further research in treating leishmaniasis.
Synthetic Methodology and Derivatives
Understanding the synthetic pathways to produce C4 and its derivatives is crucial. Researchers can explore modifications to enhance its bioactivity or tailor its properties for specific applications. One-pot synthesis methods and catalysts, such as sulfonic acid-supported silica-coated magnetic nanoparticles, could facilitate efficient production .
Mechanism of Action
Target of Action
The primary targets of 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one are parasites such as Leishmania (L.) amazonensis and L. (L.) infantum chagasi . These parasites are responsible for causing leishmaniasis, a neglected tropical disease .
Mode of Action
The compound interacts with the parasites, showing significant leishmanicidal activity . It is as active as AMP B, particularly in the amastigote form . The compound’s interaction with its targets results in a reduction in the concentration of reactive oxygen species, specifically H2O2, during the lag phase of proliferation .
Pharmacokinetics
It has been shown to be effective when administered orally . This suggests that the compound has good bioavailability.
Result of Action
The compound’s action results in a significant reduction in the number of amastigotes from L. infantum chagasi in the spleen and liver . This indicates that the compound has a potent effect on the cellular level.
Future Directions
properties
IUPAC Name |
8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-22-12-8-10(17(20)21)6-9-7-11(15(19)23-13(9)12)14(18)16-4-2-3-5-16/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCPLMQRRGETID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one |
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